4-Methoxy-2-(oxolan-3-yloxy)aniline
Description
4-Methoxy-2-(oxolan-3-yloxy)aniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the para position (C4) and an oxolane (tetrahydrofuran) ring attached via an ether linkage at the ortho position (C2). This compound combines electron-donating substituents (methoxy) with a polar, bulky oxolane moiety, influencing its electronic properties, solubility, and reactivity. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly in coupling reactions or as a precursor for heterocyclic synthesis .
Properties
IUPAC Name |
4-methoxy-2-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-13-8-2-3-10(12)11(6-8)15-9-4-5-14-7-9/h2-3,6,9H,4-5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGMAINNSZUOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(oxolan-3-yloxy)aniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with oxan-4-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-2-(oxolan-3-yloxy)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(oxolan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methoxy-2-(oxan-4-yloxy)benzaldehyde or 4-methoxy-2-(oxan-4-yloxy)benzoic acid.
Reduction: Formation of 4-methoxy-2-(oxan-4-yloxy)aniline from its nitro precursor.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of 4-Methoxy-2-(oxolan-3-yloxy)aniline.
Scientific Research Applications
4-Methoxy-2-(oxolan-3-yloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs of 4-Methoxy-2-(oxolan-3-yloxy)aniline, emphasizing differences in substituents, synthesis routes, and properties:
Key Findings:
This facilitates electrophilic substitution reactions at the meta and para positions . The oxolane group at C2 introduces steric bulk and polarity, reducing reactivity in sterically demanding reactions compared to 4-Methoxy-2-methylaniline (smaller methyl group) .
Synthetic Routes: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl/heteroaryl groups (e.g., quinoline in 4-Methoxy-2-(quinolin-3-yl)aniline) . The target compound may be synthesized via similar methods, using a boronate ester at C2 and a brominated methoxy precursor.
Physicochemical Properties :
- Solubility : The oxolane moiety improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to 4-Methoxy-2-methylaniline , which is more lipophilic .
- Stability : The hydrochloride salt of 2-Methyl-4-(oxolan-3-yloxy)aniline offers enhanced stability for storage compared to the free base form of the target compound .
Toxicity and Handling :
- Unlike 4-Methoxy-N-methylaniline (classified for skin/eye irritation), the target compound’s safety profile is undocumented in the evidence. However, its oxolane group may reduce volatility, mitigating inhalation risks .
Biological Activity
4-Methoxy-2-(oxolan-3-yloxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C10H13NO3, this compound's structure includes a methoxy group and an oxolane moiety, which may contribute to its biological properties.
- Molecular Weight : 181.23 g/mol
- IUPAC Name : 4-Methoxy-2-(oxolan-3-yloxy)aniline
- Chemical Structure :
Biological Activity Overview
Research indicates that 4-Methoxy-2-(oxolan-3-yloxy)aniline exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound demonstrates significant antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.
-
Anticancer Properties :
- Preliminary investigations suggest potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation is under exploration.
The biological activity of 4-Methoxy-2-(oxolan-3-yloxy)aniline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, affecting the growth and survival of pathogens and cancer cells.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell cycle progression and apoptosis, thereby exerting its anticancer effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of 4-Methoxy-2-(oxolan-3-yloxy)aniline against various pathogens. The results indicated:
- Inhibition Zones : The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Activity
In vitro studies assessed the effects of this compound on human cancer cell lines:
- Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : Treatment with 4-Methoxy-2-(oxolan-3-yloxy)aniline resulted in a significant decrease in cell viability, with IC50 values around 25 µM for MCF-7 cells, indicating strong anticancer potential.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 4-Methoxy-2-(oxolan-3-yloxy)aniline | Significant | Moderate | Contains both methoxy and oxolane groups |
| 4-Methoxyaniline | Moderate | Low | Lacks oxolane moiety, impacting solubility |
| 4-Isopropoxyaniline | Low | Moderate | Different substitution pattern affects reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
